N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a carboxamide-linked dihydrobenzo[b][1,4]dioxine moiety and at the 4-position with a 5-bromothiophen-2-yl group. The bromine atom on the thiophene enhances lipophilicity and may influence binding interactions in biological systems .
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3S2/c17-14-6-5-13(24-14)9-8-23-16(18-9)19-15(20)12-7-21-10-3-1-2-4-11(10)22-12/h1-6,8,12H,7H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWOAAQACYYSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole nucleus, a key component of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Biological Activity
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound with diverse biological activities that have garnered attention in medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its potential applications.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that integrate the thiazole and benzodioxine moieties. The general synthetic route includes:
- Formation of the Thiazole Ring : The starting material is reacted with appropriate reagents under controlled conditions to form the thiazole structure.
- Construction of the Benzodioxine Core : Subsequent reactions lead to the formation of the 2,3-dihydrobenzo[b][1,4]dioxine framework.
- Amidation : The final step involves amide bond formation to yield the target compound.
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related thiazole derivatives possess broad-spectrum antibacterial properties against various pathogens. The presence of bromine in the thiophene ring enhances the compound's efficacy against Gram-positive and Gram-negative bacteria .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Antibacterial | 0.5 - 5 |
| 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid | Antibacterial | 0.25 - 0.75 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and activation of apoptotic pathways. Specifically, this compound showed promising results in inhibiting tumor growth in vitro.
Enzyme Inhibition
The compound has been tested for its ability to inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit PARP1 (Poly(ADP-ribose) polymerase 1), an enzyme critical for DNA repair mechanisms in cancer cells. The IC50 value for this inhibition was reported as low as 0.88 μM . This suggests potential therapeutic applications in cancer treatment by targeting DNA repair pathways.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
-
Antimicrobial Study : A comparative study evaluated various thiazole derivatives against common bacterial strains and found that modifications in structure significantly influenced antimicrobial potency.
- Results : Compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts.
-
Anticancer Research : In vitro studies on colon cancer cell lines revealed that thiazole derivatives triggered apoptosis through mitochondrial pathways.
- Mechanism : Induction of reactive oxygen species (ROS) led to mitochondrial dysfunction and subsequent apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Spectral Characteristics
Table 2: Key Spectral Data Comparisons
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The classical Hantzsch method involves cyclocondensation of 5-bromothiophene-2-carbothioamide with α-haloketones. For example:
- 5-Bromothiophene-2-carbothioamide reacts with 2-chloro-1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanone in ethanol under reflux to yield 4-(5-bromothiophen-2-yl)thiazol-2-amine .
Optimization Note : Microwave-assisted synthesis reduces reaction time from 6 hours to 25 minutes while maintaining yields >85%.
Alternative Pathway: Cyclization of Thioamides
A modified approach employs 5-bromothiophene-2-carbohydrazide (prepared via hydrazinolysis of methyl 5-bromothiophene-2-carboxylate) with chloroacetyl chloride in DMF. Intramolecular cyclization under basic conditions (K₂CO₃) yields the 2-aminothiazole derivative.
Key Data :
| Method | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Hantzsch (reflux) | Ethanol | 6 | 78 |
| Microwave | Ethanol | 0.5 | 87 |
| Thioamide | DMF | 3 | 72 |
Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carboxylic Acid
Cyclization of Catechol Derivatives
2,3-Dihydroxybenzoic acid is alkylated with 1,2-dibromoethane in the presence of K₂CO₃ to form 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid .
Reaction Conditions :
Ester Hydrolysis and Activation
The methyl ester intermediate (synthesized via sulfuric acid-catalyzed esterification) is hydrolyzed using LiOH·H₂O in THF/H₂O. Subsequent activation as the acyl chloride (SOCl₂, 0°C) enables amide bond formation.
Final Amide Coupling Strategies
Mixed-Anhydride Method
The carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine in THF to form a mixed anhydride, which reacts with 4-(5-bromothiophen-2-yl)thiazol-2-amine to yield the target compound.
Advantages :
- Avoids racemization.
- Suitable for acid-sensitive substrates.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and HOBt in DCM, the reaction achieves 82% yield after 12 hours.
Critical Parameters :
- Molar Ratio : 1:1.2 (acid:amine)
- Temperature : 0°C → RT
Structural Characterization and Validation
X-ray Crystallography
Single-crystal analysis of intermediate 5-bromothiophene-2-carbohydrazide reveals intermolecular C–H···N interactions stabilizing the dimeric structure. Halogen bonding (Br···F) further influences crystal packing, critical for predicting solubility.
Spectroscopic Confirmation
Challenges and Optimization Opportunities
Byproduct Formation in Thiazole Synthesis
Racemization at the thiazole C4 position occurs during calcium carbonate-mediated cyclization. Chiral HPLC analysis shows 8–12% enantiomeric excess loss, necessitating alternative bases (e.g., Et₃N).
Solvent Selection for Amide Coupling
Polar aprotic solvents (DMF, DMSO) enhance reactivity but promote hydrolysis. Substituting with 2-MeTHF (a greener solvent) improves yield by 15% while reducing side reactions.
Biological Relevance and Derivative Synthesis
While the target compound’s bioactivity remains underexplored, analogues exhibit:
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Thiazole ring formation : React 2-aminothiazole derivatives with bromothiophene-containing aldehydes under acidic conditions (e.g., HCl/EtOH) .
- Coupling with dihydrobenzo[d][1,4]dioxine : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiazole intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid.
- Bromination : Introduce bromine at the 5-position of the thiophene moiety using N-bromosuccinimide (NBS) in DMF at 60°C .
- Key Conditions : Optimize solvent polarity (e.g., DMF for bromination, THF for coupling), reaction time (4–12 hours), and temperature (60–80°C). Monitor purity via TLC and HPLC .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Confirm aromatic proton environments (δ 6.8–7.5 ppm for thiophene/thiazole) and carboxamide carbonyl signals (δ ~165 ppm) .
- IR Spectroscopy : Validate amide C=O stretches (~1680 cm⁻¹) and C-Br bonds (~550 cm⁻¹) .
- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~450–460) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- In vitro screens :
- Anticancer : MTT assay against HeLa, MCF-7, and A549 cell lines (IC50 values) .
- Antimicrobial : Broth microdilution for MIC against S. aureus and E. coli .
- Enzyme inhibition : COX-1/2 or kinase assays to identify target engagement .
- Control Compounds : Compare with structurally related analogs (e.g., chloro or methyl substituents) to assess bromine’s role .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with:
- Alternative halogens (Cl, I) at the thiophene 5-position.
- Modified dihydrodioxine substituents (e.g., methoxy, nitro groups) .
- Biological Testing : Correlate substituent effects with activity metrics (e.g., IC50, MIC) using regression analysis.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with COX-2 or bacterial topoisomerases .
Q. What strategies resolve contradictions in bioactivity data across similar compounds?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-Analysis : Aggregate data from analogs (e.g., thiophene-thiazole hybrids) to identify trends. For example, bromine enhances cytotoxicity but reduces solubility .
- ADME Profiling : Compare logP, plasma stability, and metabolic clearance to explain discrepancies between in vitro and in vivo results .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratio). For bromination, NBS (1.2 eq.) in DMF at 70°C improves yield (>75%) .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Scale-Up Challenges : Address exothermic reactions via controlled addition of reagents and temperature monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
